molecular formula C8H5BrN4O2 B2571497 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile CAS No. 1353501-73-1

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2571497
CAS No.: 1353501-73-1
M. Wt: 269.058
InChI Key: FFWVWUMTLUZXFJ-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound characterized by the presence of bromine, hydrazine, and cyano groups within its structure. This compound belongs to the class of oxazoles, which are five-membered aromatic rings containing both nitrogen and oxygen atoms. The presence of bromine and cyano groups makes it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate or bromine oxide.

  • Reduction: Amines.

  • Substitution: Various substituted oxazoles.

Mechanism of Action

The mechanism by which 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-(5-Bromofuran-2-yl)-1,3-dioxolane: A related compound with a dioxolane ring instead of an oxazole ring.

  • 1-(5-Bromofuran-2-yl)ethanone: Another furan derivative with an ethanone group.

  • 2-[(5-bromofuran-2-yl)formamido]propanoic acid: Contains a formamide group instead of the oxazole ring.

Uniqueness: The presence of the oxazole ring and the combination of bromine and cyano groups make 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile unique compared to its similar compounds

Properties

IUPAC Name

2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWVWUMTLUZXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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